molecular formula C22H16N2O4 B3698829 4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate

4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B3698829
M. Wt: 372.4 g/mol
InChI Key: VTMCIIULMHTGBO-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, attached to a phenyl group. The presence of the carbamoyl and acetate groups further enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenyl Group: The benzoxazole ring is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of Carbamoyl Group: The phenyl-benzoxazole intermediate is reacted with isocyanates to introduce the carbamoyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols replace the acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate is largely dependent on its interaction with specific molecular targets. The benzoxazole ring can interact with various biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate
  • 4-{[2-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate
  • 4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl benzoate

Uniqueness

4-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate is unique due to the specific positioning of the benzoxazole ring and the carbamoyl group, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-14(25)27-18-12-8-15(9-13-18)21(26)23-17-10-6-16(7-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMCIIULMHTGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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